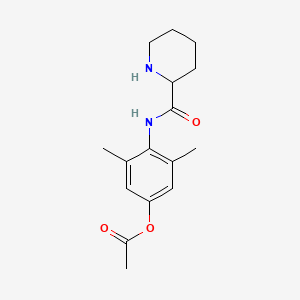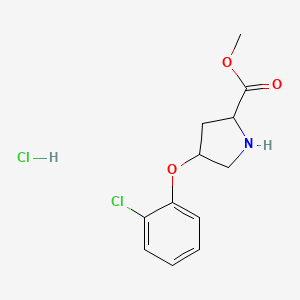
3-fluoro-6-methyl-1H-indole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 2-position makes this compound unique and potentially useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid, starting materials such as 3-fluoroaniline and 6-methyl-2-nitrobenzoic acid can be used. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-fluoro-6-methyl-1H-indole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. For example, the compound can form binuclear complexes with copper (II), which show significant anticancer activity towards breast cancer cell lines . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-1H-indole-2-carboxylic acid
- 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
- 5-fluoro-3-phenyl-1H-indole-2-carboxylic acid
Uniqueness
3-fluoro-6-methyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances the compound’s stability and bioavailability, making it distinct from other indole derivatives .
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
3-fluoro-6-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
ACPGJGVWSLTUEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)







![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)

